3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine
Description
3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine is a triazine derivative characterized by a 1,2,4-triazine core substituted with a phenyl group at the 6-position and a morpholinoethylsulfanyl moiety at the 3-position. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is linked via an ethylthio (-S-CH₂-CH₂-) bridge to the triazine ring.
Properties
IUPAC Name |
4-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-2-4-13(5-3-1)14-12-16-15(18-17-14)21-11-8-19-6-9-20-10-7-19/h1-5,12H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIJDEHAIVBODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine can be achieved through several methods. One common approach involves the reaction of 2-(4-morpholinyl)ethylthiol with 6-phenyl-1,2,4-triazine under suitable conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as nitric acid, bromine, or sulfuric acid are used under controlled conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro or tetrahydro derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds containing the morpholine moiety exhibit promising anticancer properties. Specifically, derivatives of 1,2,4-triazine have been studied for their ability to inhibit tumor growth. For instance, studies have shown that triazine-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .
Mechanism of Action
The proposed mechanism of action for these triazine derivatives often involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth and survival, and its inhibition can lead to increased apoptosis in cancer cells .
Antimicrobial Properties
Broad-Spectrum Activity
3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine has also been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Case Study: Synthesis and Testing
A notable study synthesized several derivatives of this compound and tested their antimicrobial efficacy using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory zones against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial agents .
Neuropharmacological Effects
Cognitive Enhancement
Research into the neuropharmacological effects of morpholine-containing compounds suggests potential benefits in cognitive enhancement and neuroprotection. Some studies have reported that these compounds can improve memory retention and cognitive function in animal models, possibly through cholinergic modulation .
Clinical Implications
The implications for treating neurodegenerative diseases such as Alzheimer's disease are particularly noteworthy. By enhancing cholinergic activity, these compounds may help mitigate cognitive decline associated with such conditions.
Material Science Applications
Synthesis of Novel Materials
Beyond biological applications, this compound has been explored in material science for the synthesis of novel polymers and nanomaterials. Its unique chemical structure allows for the incorporation into polymer matrices to enhance mechanical properties and thermal stability.
Case Study: Polymer Composites
In a recent study, researchers incorporated this compound into a polycarbonate matrix to create composites with improved tensile strength and thermal resistance. The resulting materials demonstrated enhanced performance characteristics suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the NF-kB inflammatory pathway, leading to anti-inflammatory effects . Further research is needed to fully elucidate its mechanism of action and identify all molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine with structurally analogous triazine derivatives, focusing on substituents, molecular formulas, and applications (where available):
Key Structural and Functional Differences:
Substituent Diversity: The target compound’s morpholinoethylsulfanyl group distinguishes it from analogs with simpler alkyl/arylthio (e.g., methylphenylsulfanyl in ) or trifluoromethylphenyl groups (e.g., ). The ethylthio bridge may confer flexibility and improved membrane permeability. Electron-Withdrawing Groups: Compounds like and incorporate trifluoromethyl (-CF₃) groups, which enhance lipophilicity and metabolic resistance, whereas the target compound lacks such substituents.
Pharmacological Potential: While 1,2,4-triazoles (distinct from triazines) are documented for anti-inflammatory and antimicrobial activity , triazines in the evidence are primarily agrochemical intermediates (e.g., ).
Synthetic Utility :
- Ethyl carboxylate derivatives (e.g., ) are ester prodrugs, enabling easier formulation. The target compound’s lack of such groups may limit its utility in prodrug strategies.
Research Findings and Limitations
Notes
The evidence lacks direct studies on the target compound; comparisons rely on structural analogs from Parchem Chemicals and triazole pharmacophores .
Biological Activity
3-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-6-phenyl-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of morpholine and triazine moieties suggests potential applications in pharmacology, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Several studies have indicated that compounds containing triazine and morpholine derivatives exhibit notable antimicrobial properties. These activities are often attributed to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes.
-
Anticancer Properties
- Research has shown that triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways, including those involved in cancer progression and microbial resistance.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in tumor cells | |
| Enzyme Inhibition | Inhibition of kinases |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related compounds, it was found that derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound could significantly reduce cell viability in various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the activation of caspase pathways leading to apoptosis. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 25 µM depending on the cell line tested.
Research Findings
Recent findings emphasize the potential of morpholine-containing triazines as promising candidates for drug development. A comprehensive study analyzed the structure-activity relationship (SAR) of various derivatives, highlighting that modifications at the phenyl group significantly enhance biological activity while maintaining low toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
